2-(Hydroxymethyl)-4,6-dimethylphenol
Overview
Description
2-(Hydroxymethyl)-4,6-dimethylphenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4,6-dimethylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 4,6-dimethylphenol using formaldehyde in the presence of a basic catalyst. The reaction typically proceeds as follows:
Starting Material: 4,6-dimethylphenol
Reagent: Formaldehyde (aqueous solution)
Catalyst: Sodium hydroxide or another suitable base
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, typically around 25-40°C.
The reaction mechanism involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of 4,6-dimethylphenol) on the electrophilic carbon of formaldehyde, leading to the formation of the hydroxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, resulting in higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxymethyl group can be reduced to a methyl group (-CH3) using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4,6-dimethylphenol
Reduction: 2-(Methyl)-4,6-dimethylphenol
Substitution: Various substituted derivatives depending on the electrophile used (e.g., 2-(Hydroxymethyl)-4,6-dimethyl-3-nitrophenol)
Scientific Research Applications
2-(Hydroxymethyl)-4,6-dimethylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various derivatives.
Biology: The compound’s phenolic structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to undergo polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4,6-dimethylphenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
2-(Hydroxymethyl)-4,6-dimethylphenol can be compared with other similar compounds, such as:
4-Hydroxymethylphenol: Lacks the additional methyl groups, resulting in different reactivity and applications.
2,4,6-Trimethylphenol:
2-(Hydroxymethyl)-4-methylphenol: Has only one methyl group, leading to variations in its physical and chemical properties.
Uniqueness
The presence of both hydroxymethyl and dimethyl groups in this compound imparts unique reactivity and versatility, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-4,6-dimethylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,10-11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGGRRBSDWVAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CO)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-13-1 | |
Record name | 2,4-Dimethyl-6-methylolphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYL-6-METHYLOLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXB3SV3FYY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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